

Pamiparib Dosing and Duration in Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pamiparib

CAS No.: 1446261-44-4

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Cancer Type / Condition	Recommended Pamiparib Dosing	Combination Therapy	Treatment Duration & Context	Citation
Advanced Solid Tumors	60 mg, twice daily (BID)	Monotherapy	Until disease progression, unacceptable toxicity, or other discontinuation criteria. Established as RP2D.	[1]
Newly Diagnosed Glioblastoma (with RT)	60 mg, BID	With Radiotherapy (RT)	6 weeks concurrently with RT (6-7 weeks). Maintenance therapy may follow.	[2]
Recurrent Glioblastoma (with TMZ)	60 mg, BID	With Temozolomide (TMZ)	In 28-day cycles. Continue until disease progression or unacceptable toxicity.	[2]
Advanced Solid Tumors (with TMZ)	60 mg, BID	With Temozolomide (TMZ) 60 mg once daily (7-day pulsed)	In 21-day cycles. Continue until disease progression, unacceptable	[3]

Cancer Type / Condition	Recommended Pamiparib Dosing	Combination Therapy	Treatment Duration & Context	Citation
			toxicity, or study withdrawal.	
Advanced Solid Tumors (with Tislelizumab)	40 mg, BID	With Tislelizumab (200 mg IV Q3W)	Continue until disease progression, unacceptable toxicity, or withdrawal.	[4]
Gastric Cancer (Maintenance)	60 mg, BID	Monotherapy (vs. Placebo)	After response to 1st-line platinum chemo. Continue until disease progression or unacceptable toxicity.	[5]

Key Considerations for Treatment Duration

The principle of continuing PARP inhibitor treatment until disease progression or unacceptable toxicity is well-established in oncology, particularly for maintenance therapy. Here are the core concepts and practical aspects to consider:

- **Core Principle: Treat Until Progression or Toxicity:** The standard approach for maintenance therapy with PARP inhibitors is to continue treatment as long as the patient is deriving clinical benefit and tolerating the therapy. This principle is supported by long-term data from various PARP inhibitor trials showing a subset of "exceptional responders" who remain on treatment for many years [6].
- **Management of Treatment-Emergent Adverse Events (TEAEs):** Myelosuppression (e.g., anemia, neutropenia, thrombocytopenia) is a common class effect of PARP inhibitors. Clinical studies show that TEAEs with **pamiparib** are often **manageable and reversible with dose modifications** (interruptions or reductions), allowing patients to continue benefiting from treatment [2] [3]. Proactive monitoring and management are crucial for maintaining patients on therapy.
- **Lack of Defined Treatment Cessation Guidelines:** An international survey of oncologists revealed significant variation in practice regarding the duration of PARP inhibitor therapy. For patients who are long-term responders, **no consensus exists** on whether to continue treatment indefinitely or stop after an arbitrary period. This highlights an area of ongoing clinical investigation [6].

Experimental Protocols & Technical Guides

For researchers designing studies involving **pamiparib**, here are detailed methodologies and a conceptual workflow for treatment decisions.

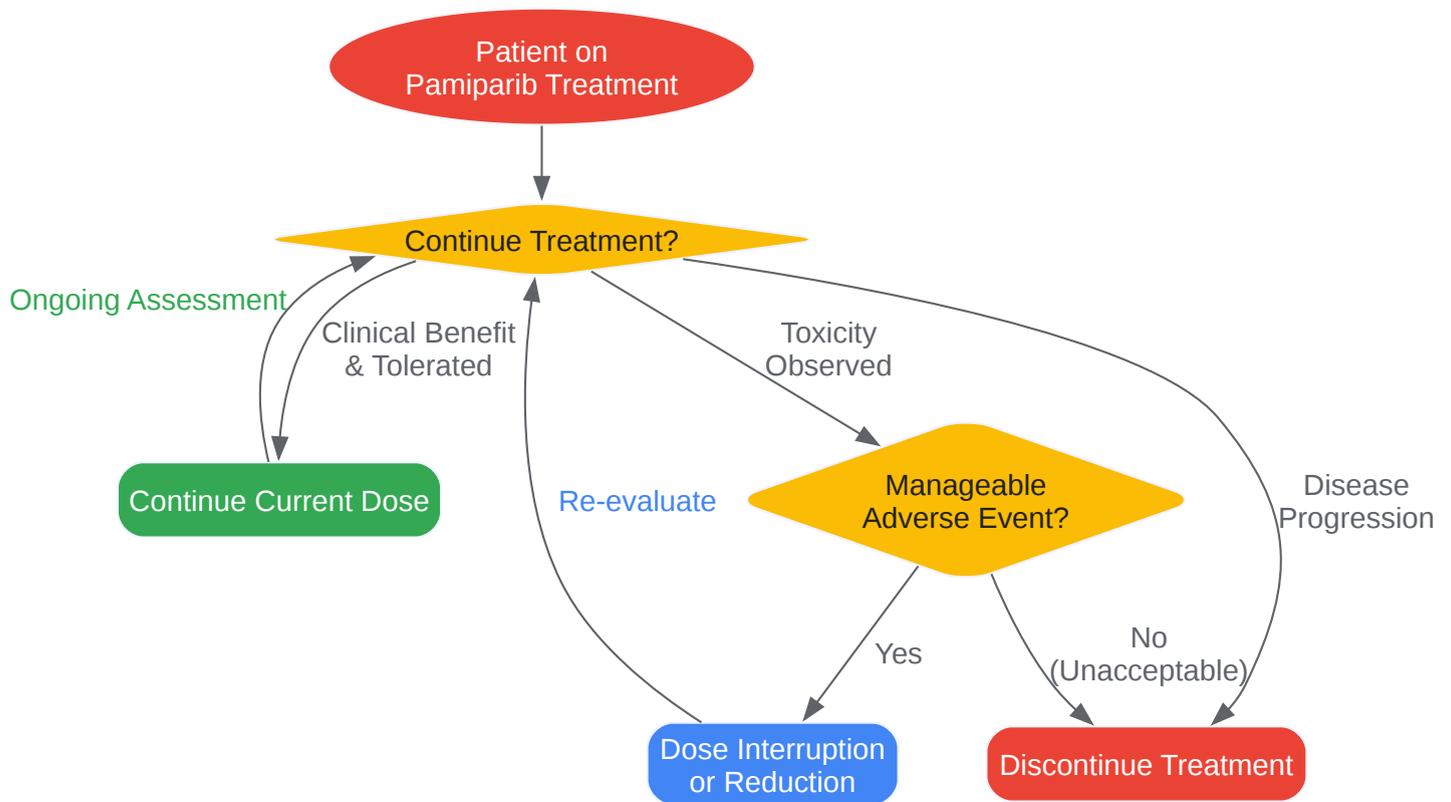
Detailed Combination Therapy Protocol (**Pamiparib + TMZ**)

This protocol from a phase 1b study in advanced solid tumors outlines the schedule and primary objectives for combination therapy [3]:

- **Dosing Schedule:** Oral **pamiparib** 60 mg BID continuously. Oral Temozolomide 60 mg once daily on a "7-day pulsed" schedule (7 days on, 14 days off) in repeated 21-day cycles.
- **Primary Objectives:** Determine safety, tolerability, Maximum Tolerated Dose (MTD), Recommended Phase 2 Dose (RP2D), and antitumor activity.
- **Dose-Limiting Toxicity (DLT) Assessment:** The most common DLTs observed during the dose-escalation phase were hematological, including neutropenia and decreased neutrophil count.
- **Antitumor Activity Assessment:** Tumor response was evaluated based on RECIST v1.1 guidelines, with key efficacy endpoints including Objective Response Rate (ORR) and Progression-Free Survival (PFS).

Treatment Pathway & Decision Logic

The following diagram visualizes the core decision-making logic for **pamiparib** treatment duration derived from the cited clinical trials. You can use this DOT script with Graphviz to generate the diagram.



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Diagram Title: **Pamiparib** Treatment Duration Decision Logic

Frequently Asked Questions (FAQs)

Q1: What is the most common dose-limiting toxicity for pamiparib in combination therapies, and how is it managed?

- A1:** Hematological toxicities, particularly **neutropenia and thrombocytopenia**, are the most frequently reported dose-limiting toxicities when **pamiparib** is combined with chemotherapeutic agents like temozolomide [3]. Management typically involves **dose interruptions and/or reductions**, which are generally effective in allowing patients to recover and continue treatment [2].

Q2: Is there evidence for using pamiparib beyond second-line treatment?

- **A2:** Yes. Recent research explores **pamiparib** in later-line settings. A 2025 phase Ib/II trial (POST-PARPi) investigated **pamiparib** combined with surufatinib in patients with **platinum-resistant ovarian cancer who had received prior PARP inhibitor treatment**, showing modest antitumor activity [7]. This suggests a potential role for **pamiparib**-based combinations even after disease progression on another PARP inhibitor.

Q3: Are there any specific biomarkers used to guide pamiparib therapy?

- **A3:** Yes, biomarker status is a key enrollment criterion in many trials. Studies often select patients based on **BRCA1/2 mutations (germline or somatic) and/or Homologous Recombination Deficiency (HRD) status** to enrich for populations more likely to respond to PARP inhibition [4] [1]. Furthermore, exploratory analyses are investigating dynamic biomarkers like **circulating tumor DNA (ctDNA)**, with early data suggesting that a reduction in ctDNA may be associated with improved progression-free survival [7].

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To cite this document: Smolecule. [Pamiparib Dosing and Duration in Clinical Studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002063#pamiparib->

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